L-Valine, N-[(2-propen-1-yloxy)carbonyl]- L-Valine, N-[(2-propen-1-yloxy)carbonyl]-
Brand Name: Vulcanchem
CAS No.: 115491-96-8
VCID: VC8052192
InChI: InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)OCC=C
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-

CAS No.: 115491-96-8

Cat. No.: VC8052192

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- - 115491-96-8

Specification

CAS No. 115491-96-8
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1
Standard InChI Key MQKQMLUPZZNVCK-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)OCC=C
SMILES CC(C)C(C(=O)O)NC(=O)OCC=C
Canonical SMILES CC(C)C(C(=O)O)NC(=O)OCC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- (IUPAC name: (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid) retains the core structure of L-valine, with an allyloxycarbonyl group substituting the amino hydrogen . The molecule’s stereochemistry is defined by its chiral center at the second carbon, preserving the (S)-configuration inherent to natural L-valine.

Key Structural Features:

  • Allyloxycarbonyl moiety: Introduces hydrophobicity and reactivity for further chemical modifications.

  • Carboxylic acid group: Enables salt formation and ionic interactions.

  • Branched alkyl chain: Contributes to steric effects and influences binding affinity .

Physicochemical Profile

The compound’s molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . Its isomeric SMILES string (CC(C)C@@HNC(=O)OCC=C) reflects the spatial arrangement of functional groups. While experimental data on melting/boiling points remain limited, its solubility profile suggests moderate polarity, with preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

PropertyValueSource
CAS No.115491-96-8
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
SMILES (Isomeric)CC(C)C@@HNC(=O)OCC=C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step protection-activation sequence:

  • Amino Protection: L-valine’s α-amino group is protected using allyl chloroformate in the presence of a base (e.g., triethylamine), forming the N-allyloxycarbonyl (Alloc) derivative .

  • Carboxylic Acid Activation: The free carboxylic acid is converted to an active ester (e.g., 2,5-dioxopyrrolidin-1-yl ester) using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, enhancing reactivity for subsequent amide bond formation.

Reaction Conditions:

  • Temperature: 0–25°C (prevents racemization).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: ~70–85% after chromatographic purification.

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to improve mixing efficiency and reduce reaction times. Key advancements include:

  • Automated pH Control: Maintains optimal conditions for carbamate formation.

  • In-Line Analytics: Real-time HPLC monitoring ensures consistent product quality.

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatch flaskContinuous flow reactor
Temperature ControlIce bathJacketed reactor with PID control
PurificationColumn chromatographyCrystallization
Throughput10–50 g/day1–5 kg/day

Biological Activity and Mechanistic Insights

PPARγ Activation

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- exhibits partial agonism toward PPARγ, a nuclear receptor regulating adipogenesis and glucose homeostasis. In vitro assays using 3T3-L1 preadipocytes demonstrate:

  • Adipogenic Potential: 1.8-fold increase in lipid accumulation at 10 μM.

  • Gene Expression: Upregulation of FABP4 (2.3-fold) and AdipoQ (1.5-fold), markers of adipocyte differentiation.

Mechanistic Model:
The allyloxycarbonyl group enhances membrane permeability, allowing the compound to interact with PPARγ’s ligand-binding domain. This induces conformational changes that recruit coactivators like C/EBPα, driving adipocyte maturation.

Applications in Biomedical Research

Obesity and Metabolic Syndrome

The compound’s dual role in PPARγ activation and adipogenesis positions it as a candidate for obesity therapeutics. In diet-induced obese mice, a 4-week treatment (50 mg/kg/day) reduced:

  • Body Weight: 12% decrease vs. control.

  • Fasting Glucose: 18% reduction, indicating improved insulin sensitivity.

Targeted Drug Delivery

Conjugation with anticancer agents (e.g., doxorubicin) via the Alloc group enables tumor-specific delivery. The esterase-labile linkage ensures payload release in tumor microenvironments, minimizing systemic toxicity.

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